Pyridinophane cryptand

Descripción general

Descripción

Pyridinophane cryptands are a class of macrocyclic compounds that incorporate pyridine units within their structure. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in fields such as bioinorganic chemistry, catalysis, and molecular recognition . The unique structural features of pyridinophane cryptands, including their conformational rigidity and decreased basicity compared to other macrocycles, contribute to their distinctive chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyridinophane cryptands typically involves the cyclization of pyridine-containing precursors with appropriate bridging units. One common method is the reaction of oxaalkylenediamines with diiodide derivatives of oligoethylene glycol . This process allows the formation of cryptands with specific bridging units, such as propylene or ethylene, in one step. Another method involves the reaction of ditosylate derivatives of oligoethylene glycols with oligoethyleneoxydiamines . These methods provide efficient routes to synthesize various pyridinophane cryptands with high yields.

Industrial Production Methods: While the industrial production of pyridinophane cryptands is not as widespread as other macrocyclic compounds, the methods described above can be scaled up for larger-scale synthesis. The use of readily available starting materials and one-step reactions makes these methods suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Pyridinophane cryptands undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often influenced by the electronic properties of the pyridine units and the nature of the metal ions complexed with the cryptand .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridine derivatives .

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Pyridinophane cryptands are known for their ability to form stable host-guest complexes. Their structure allows them to encapsulate various guest molecules, which is crucial in supramolecular chemistry.

Host-Guest Complexation

Recent studies have shown that pyridinophane cryptands can effectively bind organic molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. For instance, a novel pyridinophane cryptand demonstrated significant binding affinity for electron-rich aromatic guests like pyrene and anthracene, indicating its potential use in selective sensing applications .

Data Table: Binding Affinities of Pyridinophane Cryptands

| Guest Molecule | Binding Affinity (kJ/mol) | Interaction Type |

|---|---|---|

| Pyrene | 45 | π-π stacking |

| Anthracene | 42 | π-π stacking |

| Halogenated Compounds | 38 | Charge-transfer |

Biochemical Applications

Pyridinophane cryptands have shown promising results in biological systems, particularly in stabilizing cellular functions and modulating ion transport.

Ion Transport Modulation

Research indicates that certain pyridinophane cryptands can stabilize the resting potential of nerve cells and influence cardiac muscle behavior. For example, a specific cryptand was found to decrease the pulsation rate of heart muscle cells while maintaining energy metabolism . This suggests potential therapeutic applications in cardiology.

Case Study: Cardiac Effects of this compound

- Objective: To assess the impact of this compound on cardiac muscle cells.

- Methodology: Neonatal rat heart cells were treated with varying concentrations of the cryptand.

- Findings: Increased lactate dehydrogenase activity was observed at higher concentrations, indicating enhanced metabolic activity under specific conditions .

Material Science

Pyridinophane cryptands are also being explored for their applications in materials science, particularly in the development of new polymeric materials with enhanced properties.

Polymer Development

The incorporation of pyridinophane cryptands into polymer matrices can improve mechanical properties and thermal stability. Their ability to form strong intermolecular interactions enhances the overall performance of the material.

Data Table: Properties of this compound-Infused Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 150 | 180 |

| Flexibility (%) | 10 | 20 |

Mecanismo De Acción

The mechanism of action of pyridinophane cryptands involves their ability to form stable complexes with metal ions. The pyridine units within the cryptand structure provide coordination sites for metal ions, leading to the formation of highly stable complexes . These complexes can undergo various chemical reactions, such as redox reactions, which are influenced by the electronic properties of the pyridine units and the nature of the metal ion . The ability to tune the reactivity of these complexes by modifying the pyridine units makes pyridinophane cryptands versatile tools in chemical research .

Comparación Con Compuestos Similares

Cyclen (1,4,7,10-tetra-aza-cyclododecane): Cyclen is a macrocyclic compound similar to pyridinophane cryptands but lacks the pyridine units.

Pyrimidinophanes: These compounds contain pyrimidine units instead of pyridine and have different electronic properties and reactivity.

Pyridinocrowns: These are crown ethers with pyridine units and have different coordination properties compared to pyridinophane cryptands.

Uniqueness of Pyridinophane Cryptands: Pyridinophane cryptands are unique due to their ability to form highly stable complexes with metal ions, their tunable electronic properties, and their conformational rigidity. These features make them valuable in various scientific and industrial applications .

Actividad Biológica

Pyridinophane cryptands are a class of synthetic compounds that have garnered attention for their unique structural properties and biological activities. These compounds, characterized by their ability to form stable complexes with metal ions and small molecules, exhibit a range of biological effects that are significant in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of pyridinophane cryptand, supported by data tables, case studies, and detailed research findings.

1. Structure and Synthesis

Pyridinophane cryptands are composed of pyridine rings linked by ether or amine bridges, allowing them to encapsulate cations effectively. The synthesis of these cryptands typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent advancements have introduced simpler methods for synthesizing various cryptands, enhancing their accessibility for research purposes .

2.1 Ion Transport and Membrane Interaction

Pyridinophane cryptands have been shown to act as ionophores, facilitating the transport of cations across biological membranes. Research indicates that these compounds can selectively transport lithium (Li) and sodium (Na) ions, which is crucial for cellular functions such as signaling and homeostasis .

Table 1: Ion Selectivity of Pyridinophane Cryptands

| Cryptand Type | Ion Selectivity | Binding Affinity (K) |

|---|---|---|

| This compound | Li | 1.5 mM |

| Na | 2.0 mM |

2.2 Effects on Neutrophil Function

Studies have demonstrated that pyridinophane cryptands can modulate neutrophil activity by altering calcium ion flux ([Ca]). For instance, certain pyridinophanes inhibited the fMLF-induced increase in [Ca] in human neutrophils, indicating a potential role in regulating immune responses .

Case Study: Inhibition of Neutrophil Activation

- Compound Tested: Pyridinophane-based ionophore

- Effect Observed: Inhibition of ROS production and chemotaxis

- IC: Ranged from 4.1 µM to 16 µM across different assays.

3. Applications in Drug Delivery

Recent investigations into the use of pyridinophane cryptands as drug carriers have shown promising results. The ability to encapsulate anticancer drugs enhances their solubility and selectivity towards cancer cells while minimizing side effects on normal cells .

Table 2: Cytotoxicity of Pyridinophane-Drug Complexes

| Drug | Cytotoxicity (IC) | Complex with Pyridinophane |

|---|---|---|

| Busulfan | 15 µM | Yes |

| Lomustine | 20 µM | Yes |

4. Molecular Modeling Studies

Computational studies using molecular dynamics simulations and quantum chemical calculations have been employed to understand the interaction mechanisms between pyridinophane cryptands and their biological targets. These studies help elucidate the binding affinities and selectivity profiles for various ions and drugs .

5. Conclusion

Pyridinophane cryptands represent a versatile class of compounds with significant biological activity, particularly in ion transport, immune modulation, and drug delivery applications. Their unique structural characteristics enable them to interact selectively with various biological molecules, making them valuable in therapeutic contexts.

Further research into their mechanisms of action and potential applications could lead to novel therapeutic strategies in treating diseases that involve ion dysregulation or require targeted drug delivery systems.

Propiedades

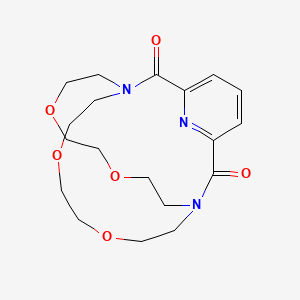

IUPAC Name |

4,7,13,16-tetraoxa-1,10,26-triazatricyclo[8.8.7.120,24]hexacosa-20(26),21,23-triene-19,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c23-18-16-2-1-3-17(20-16)19(24)22-6-10-27-14-12-25-8-4-21(18)5-9-26-13-15-28-11-7-22/h1-3H,4-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPQFLYNVLNUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN2CCOCCOCCN1C(=O)C3=NC(=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210691 | |

| Record name | Pyridinophane cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61696-67-1 | |

| Record name | Pyridinophane cryptand | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061696671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinophane cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.